Cas no 1898395-71-5 (4-(3-bromo-5-methylphenyl)butan-1-amine)

4-(3-Bromo-5-methylphenyl)butan-1-amine is a brominated aromatic amine derivative with a butylamine side chain, offering versatile utility in organic synthesis and pharmaceutical intermediates. The bromine substituent at the meta-position enhances its reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the methyl group provides steric and electronic modulation. The primary amine functionality allows for further derivatization, making it valuable for constructing complex molecular architectures. Its well-defined structure ensures consistent performance in research applications, particularly in medicinal chemistry and material science. The compound is typically handled under controlled conditions due to its sensitivity.
4-(3-bromo-5-methylphenyl)butan-1-amine structure
1898395-71-5 structure
Product name:4-(3-bromo-5-methylphenyl)butan-1-amine
CAS No:1898395-71-5
MF:C11H16BrN
Molecular Weight:242.155442237854
CID:5861599
PubChem ID:117356886

4-(3-bromo-5-methylphenyl)butan-1-amine 化学的及び物理的性質

名前と識別子

    • 4-(3-bromo-5-methylphenyl)butan-1-amine
    • SCHEMBL17277452
    • EN300-1916999
    • 1898395-71-5
    • インチ: 1S/C11H16BrN/c1-9-6-10(4-2-3-5-13)8-11(12)7-9/h6-8H,2-5,13H2,1H3
    • InChIKey: FJXFCKXLLWJJDT-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)C=C(C=1)CCCCN

計算された属性

  • 精确分子量: 241.04661g/mol
  • 同位素质量: 241.04661g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 138
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 26Ų

4-(3-bromo-5-methylphenyl)butan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1916999-0.05g
4-(3-bromo-5-methylphenyl)butan-1-amine
1898395-71-5
0.05g
$888.0 2023-09-17
Enamine
EN300-1916999-10.0g
4-(3-bromo-5-methylphenyl)butan-1-amine
1898395-71-5
10g
$5037.0 2023-06-01
Enamine
EN300-1916999-0.1g
4-(3-bromo-5-methylphenyl)butan-1-amine
1898395-71-5
0.1g
$930.0 2023-09-17
Enamine
EN300-1916999-2.5g
4-(3-bromo-5-methylphenyl)butan-1-amine
1898395-71-5
2.5g
$2071.0 2023-09-17
Enamine
EN300-1916999-5g
4-(3-bromo-5-methylphenyl)butan-1-amine
1898395-71-5
5g
$3065.0 2023-09-17
Enamine
EN300-1916999-1.0g
4-(3-bromo-5-methylphenyl)butan-1-amine
1898395-71-5
1g
$1172.0 2023-06-01
Enamine
EN300-1916999-0.25g
4-(3-bromo-5-methylphenyl)butan-1-amine
1898395-71-5
0.25g
$972.0 2023-09-17
Enamine
EN300-1916999-5.0g
4-(3-bromo-5-methylphenyl)butan-1-amine
1898395-71-5
5g
$3396.0 2023-06-01
Enamine
EN300-1916999-10g
4-(3-bromo-5-methylphenyl)butan-1-amine
1898395-71-5
10g
$4545.0 2023-09-17
Enamine
EN300-1916999-0.5g
4-(3-bromo-5-methylphenyl)butan-1-amine
1898395-71-5
0.5g
$1014.0 2023-09-17

4-(3-bromo-5-methylphenyl)butan-1-amine 関連文献

4-(3-bromo-5-methylphenyl)butan-1-amineに関する追加情報

4-(3-Bromo-5-Methylphenyl)Butan-1-Amine: A Comprehensive Overview

4-(3-Bromo-5-Methylphenyl)Butan-1-Amine, also known by its CAS No. 1898395-71-5, is a versatile organic compound with significant applications in various fields of chemistry. This compound has garnered attention in recent years due to its unique structural properties and potential uses in drug discovery, material science, and advanced organic synthesis. In this article, we will delve into the structural characteristics, synthesis methods, and the latest research findings related to this compound.

The molecular structure of 4-(3-Bromo-5-Methylphenyl)Butan-1-Amine consists of a butanamine backbone attached to a substituted phenyl ring. The phenyl group is substituted with a bromine atom at the 3-position and a methyl group at the 5-position, which imparts unique electronic and steric properties to the molecule. This substitution pattern makes it an ideal candidate for exploring regioselective reactions and for designing bioactive molecules with specific pharmacokinetic profiles.

Recent studies have highlighted the importance of 4-(3-Bromo-5-Methylphenyl)Butan-1-Amine in medicinal chemistry. Researchers have utilized this compound as a building block in the synthesis of novel bioactive agents targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in tumor progression.

In terms of synthesis, several methods have been developed to prepare 4-(3-Bromo-5-Methylphenyl)Butan-1-Amine. One common approach involves the nucleophilic aromatic substitution of bromobenzene derivatives with an appropriate amine source. Another method employs palladium-catalyzed cross-coupling reactions, which have become increasingly popular due to their high efficiency and selectivity. These synthetic routes not only ensure high yields but also allow for fine-tuning of the substituent patterns on the phenyl ring, enabling the creation of diverse structural analogs.

The physical and chemical properties of CAS No. 1898395-71-5 make it suitable for various applications beyond traditional organic synthesis. For example, its ability to form stable complexes with metal ions has been exploited in coordination chemistry and catalysis. Recent advancements in asymmetric catalysis have leveraged this property to develop enantioselective reactions that are crucial for producing chiral pharmaceutical intermediates.

In addition to its chemical significance, 4-(3-Bromo-5-Methylphenyl)Butan-1-Amine has found applications in materials science. Its ability to act as a precursor for polymerizable monomers has led to its use in developing novel polymeric materials with tailored mechanical and electronic properties. These materials hold promise for use in advanced electronics, sensors, and energy storage devices.

The growing interest in green chemistry has also influenced research on this compound. Scientists are exploring sustainable methods for its synthesis and application, aiming to reduce environmental impact while maintaining high efficiency. For instance, solvent-free reaction conditions and biocatalytic approaches are being investigated as eco-friendly alternatives to traditional synthetic protocols.

In conclusion, 4-(3-Bromo-5-Methylphenyl)Butan-1-Amine, identified by its CAS No. 1898395-71-, stands as a pivotal molecule in contemporary chemical research. Its unique structure, versatile reactivity, and wide-ranging applications underscore its importance across multiple disciplines. As research continues to uncover new potentials for this compound, it is poised to play an even greater role in advancing scientific innovation and technological development.

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